Metampicillin(1-)

Description

Historical Context of β-Lactam Antibiotic Chemical Evolution and Metampicillin's Structural Development

The discovery of penicillin by Alexander Fleming in 1928 marked a watershed moment in medicine, heralding the age of antibiotics. frontiersin.org This foundational discovery paved the way for the development of a vast class of drugs known as β-lactam antibiotics, which are characterized by a highly reactive β-lactam ring in their chemical structure. nih.govwikipedia.org These antibiotics function by inhibiting the synthesis of the bacterial cell wall, a mechanism that has proven effective against a wide range of bacteria. mims.comnih.gov

Over the decades, the relentless evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has driven the chemical modification of natural penicillins. nih.govwikipedia.org This led to the creation of semi-synthetic penicillins with enhanced properties, such as a broader spectrum of activity or resistance to β-lactamase degradation. nih.gov

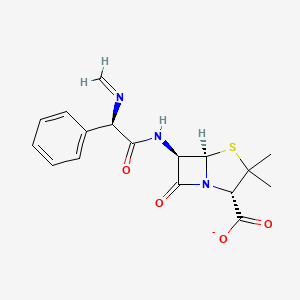

Metampicillin (B1676330) emerged from this era of chemical innovation. It is prepared by the reaction of ampicillin (B1664943) with formaldehyde (B43269). wikidoc.orgwikipedia.org For a considerable time, the precise structure of Metampicillin was a subject of debate, with both imine and hemiaminal structures being proposed. nih.gov However, recent NMR studies have elucidated that Metampicillin exists as a cyclic aminal. nih.govresearchgate.net This structural clarification is crucial for understanding its chemical behavior and biological activity.

Metampicillin as a Prodrug in Antimicrobial Chemotherapy Research

A significant aspect of Metampicillin's design is its function as a prodrug. nih.gov A prodrug is an inactive or less active compound that is metabolized into its active form within the body. nih.gov In the case of Metampicillin, it is hydrolyzed in aqueous and acidic environments, such as the stomach, to release ampicillin, its active antibacterial agent, and formaldehyde. drugbank.comwikidoc.orgwikipedia.orgkarger.com This hydrolysis is rapid under acidic conditions and less so in neutral media. wikidoc.orgkarger.com

The prodrug strategy offers several potential advantages in antimicrobial chemotherapy. For Metampicillin, this approach was investigated for its potential to achieve higher concentrations of the active antibiotic in specific tissues. Notably, studies have reported that parenterally administered Metampicillin leads to significantly higher concentrations in bile compared to direct administration of ampicillin, suggesting a selective secretion by the liver. mims.comnih.govresearchgate.net This characteristic made it a subject of interest for treating biliary tract infections. researchgate.netasm.org

The antibacterial spectrum of Metampicillin is similar to that of ampicillin, showing activity against a range of Gram-positive and Gram-negative bacteria. karger.com However, like ampicillin, it is not effective against penicillinase-producing bacterial strains. karger.comkarger.com

Table 1: Hydrolysis of Metampicillin

| Condition | Rate of Hydrolysis to Ampicillin |

| Acidic (e.g., stomach) | Rapid drugbank.comwikidoc.orgwikipedia.orgkarger.com |

| Neutral | Less rapid wikidoc.orgkarger.com |

| Human Serum | Incomplete wikidoc.orgkarger.comkarger.com |

Contemporary Research Directions and Unanswered Questions in Metampicillin Chemistry and Biochemistry

Despite its established role, research into Metampicillin and related compounds continues, driven by the persistent challenge of antimicrobial resistance and the need for novel therapeutic strategies.

One of the key unanswered questions revolved around its definitive structure, which has only recently been resolved through advanced analytical techniques like NMR, revealing a cyclic aminal form. nih.govresearchgate.netox.ac.uknih.gov This discovery opens new avenues for understanding its stability, reactivity, and transport mechanisms. Further research could explore the implications of this cyclic aminal structure on its interaction with biological membranes and transport proteins, which may explain its high biliary excretion. nih.govresearchgate.net

Another area of ongoing interest is the broader field of prodrug design for β-lactam antibiotics. The principles learned from Metampicillin can inform the development of new prodrugs with improved pharmacokinetic profiles, such as enhanced oral bioavailability or targeted delivery to specific infection sites. nih.govgoogle.com

The increasing prevalence of metallo-β-lactamases (MBLs), which can hydrolyze even the most advanced β-lactam antibiotics, presents a significant threat. frontiersin.org While Metampicillin itself is susceptible to traditional penicillinases, the fundamental chemistry of β-lactam modification remains a critical area of study. Understanding the structure-activity relationships of compounds like Metampicillin could, in principle, contribute to the design of novel β-lactams or β-lactamase inhibitors that are effective against these evolving resistance mechanisms.

Finally, the broader challenges in chemistry, such as understanding the origin of homochirality in biomolecules and developing new synthetic methodologies, indirectly impact the future of antibiotic research. wikipedia.orgquora.com Innovations in these fundamental areas could lead to more efficient and stereoselective syntheses of complex antibiotics and their derivatives.

Table 2: Key Chemical and Physical Properties of Metampicillin

| Property | Value |

| Molecular Formula | C17H19N3O4S targetmol.comnih.gov |

| Molecular Weight | 361.42 g/mol targetmol.comwikipedia.org |

| CAS Number | 6489-97-0 targetmol.comnih.gov |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N3O4S- |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/p-1/t10-,11-,12+,15-/m1/s1 |

InChI Key |

FZECHKJQHUVANE-MCYUEQNJSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes to Metampicillin (B1676330) from Ampicillin (B1664943) and Formaldehyde (B43269)

Metampicillin is prepared through the chemical reaction of ampicillin with formaldehyde. Current time information in Bangalore, IN.googleapis.comresearchgate.net This process yields a molecule that is designed to act as a prodrug, which hydrolyzes in the body to release the active agent, ampicillin. Current time information in Bangalore, IN.googleapis.comnih.gov The synthesis is typically conducted in an aqueous solution. nih.gov A preparation method adapted from historical procedures involves reacting the sodium salt of ampicillin with an excess of formaldehyde in water at room temperature. nih.gov

For a considerable time, the precise structure of Metampicillin was a subject of some ambiguity. However, recent and detailed mechanistic studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated its definitive structure. ucsc.clpharmtech.com Research published in 2020 demonstrated conclusively that Metampicillin exists as a formaldehyde-derived cyclic aminal. ucsc.clmedpharmres.comnih.gov

The reaction between ampicillin and formaldehyde leads to the formation of a five-membered ring, specifically an imidazolidin-4-one (B167674) ring, fused to the β-lactam structure. This occurs through the condensation of formaldehyde with the primary amine of the ampicillin side chain and the adjacent amide nitrogen. ucsc.clnih.gov NMR time-course experiments have provided significant insight into this process. When ampicillin is reacted with a twofold excess of formaldehyde, the primary product observed is the cyclic aminal. ucsc.clmdpi.com If a larger excess of formaldehyde is used, a secondary product can form, which features an additional exocyclic hemiaminal group. ucsc.clpharmtech.com This secondary structure is less stable; the exocyclic group can be readily removed by a formaldehyde scavenger, while the cyclic aminal structure demonstrates greater stability and is considered the major component of solid Metampicillin. ucsc.clmedpharmres.com

| Reactants & Conditions | Product(s) | Key ¹H NMR Observations (in D₂O) | Reference |

| Ampicillin (1) + 2-fold excess Formaldehyde (HCHO) | Cyclic Aminal (2) (Metampicillin) | Formation of cyclic aminal resonance. | ucsc.clmdpi.com |

| Ampicillin (1) + >2-fold excess Formaldehyde (HCHO) | Cyclic Aminal (2) + Hemiaminal Adduct (3) | Appearance of hemiaminal proton signals (δH 4.40 and 4.27 ppm) alongside the cyclic aminal. | nih.govucsc.clmdpi.com |

This table is generated based on data from Reinbold et al., 2020.

While specific literature detailing the process optimization for Metampicillin synthesis is limited, general principles of Active Pharmaceutical Ingredient (API) synthesis optimization are highly applicable. researchgate.netmedpharmres.com The primary goals in optimizing such a synthesis are to maximize yield and purity, ensure cost-effectiveness, and enhance safety and sustainability. researchgate.netfrontiersin.org

Strategies relevant to Metampicillin synthesis would include:

Optimization of Reaction Conditions : This involves systematically altering parameters such as temperature, pH, reaction time, and the molar ratio of reactants (ampicillin to formaldehyde) to find the optimal balance for maximum yield and minimal impurity formation. nih.govnih.gov Response surface methodology (RSM) is a statistical approach that can be used to efficiently explore these parameters. pharmtech.comnih.gov

Solvent and Catalyst Selection : While the synthesis is typically aqueous, studies on related enzymatic syntheses, such as that of ampicillin, have shown that the use of organic cosolvents (like ethylene (B1197577) glycol or glycerol) at optimized concentrations and pH can significantly increase molar yields compared to purely aqueous buffer systems. pharmtech.commdpi.com

Purification Optimization : Developing efficient workup and isolation processes is crucial for achieving high purity. researchgate.net For Metampicillin, this involves techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) for purification and lyophilization to obtain the final solid product. nih.gov

Continuous Flow Chemistry : Modern approaches like continuous flow synthesis offer advantages over traditional batch processing, including precise control over reaction conditions, improved safety, higher yields, and greater product purity. researchgate.net

| Optimization Strategy | Description | Potential Application to Metampicillin | Reference |

| Response Surface Methodology (RSM) | A statistical method for modeling and analyzing problems where a response of interest is influenced by several variables. | Systematically optimize temperature, pH, and reactant ratios for the ampicillin-formaldehyde reaction to maximize yield. | pharmtech.comnih.gov |

| Use of Organic Cosolvents | Adding organic solvents to an aqueous reaction medium to shift chemical equilibria and reduce water activity. | In an enzymatic version of the synthesis, could depress competing hydrolytic reactions, favoring synthesis and increasing yield. | pharmtech.commdpi.com |

| Continuous Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a tank. | Could enable precise control of reaction time and temperature, potentially reducing the formation of by-products like the hemiaminal adduct. | researchgate.net |

| Catalyst Screening | Evaluating different catalysts (chemical or enzymatic) to improve reaction rate, selectivity, and yield. | Exploring the use of immobilized penicillin acylase could offer a kinetically controlled synthesis pathway. | medpharmres.commdpi.com |

Mechanistic Studies of Cyclic Aminal Formation in Metampicillin Synthesis

Exploration of Novel Metampicillin Derivatives and Structural Analogs

A review of the available scientific literature indicates a notable scarcity of research focused specifically on the design and synthesis of novel derivatives or structural analogs of Metampicillin itself. The majority of research on penicillin modification has historically focused on the 6-aminopenicillanic acid (6-APA) core, leading to widely known antibiotics by altering the acyl side chain. mdpi.comnih.gov

There are no prominent studies describing the design and synthesis of chemically modified Metampicillin scaffolds. Hypothetically, further derivatization could occur at several positions. For instance, modifications to the phenyl ring of the original ampicillin side chain could be explored, or functional groups could be added to the cyclic aminal ring itself. However, such derivatives have not been reported in the literature surveyed. General strategies for creating novel antibiotic scaffolds often involve diversity-oriented synthesis, fragment-based design, or the creation of pseudo-natural products, but these have not been applied to Metampicillin specifically. nih.gov

Given the lack of synthesized Metampicillin derivatives, no structure-activity relationship (SAR) studies for this specific compound family exist. SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. frontiersin.org For other classes of antibiotics, extensive SAR studies have guided the development of more potent and effective drugs by identifying key structural requirements for antibacterial action. For example, in a series of novel quinone derivatives, modifications to the hydrophobicity and chain length of functional groups were systematically evaluated to determine their effect on antibacterial potency. Similar investigations would be necessary for any future Metampicillin analogs to optimize their therapeutic potential.

Design and Synthesis of Chemically Modified Metampicillin Scaffolds

Green Chemistry Approaches in Metampicillin Synthesis

Applying the principles of green chemistry to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. nih.gov While no studies explicitly describe a "green synthesis" of Metampicillin, the existing aqueous-based route has some inherently green characteristics.

Key green chemistry principles applicable to Metampicillin synthesis include:

Safer Solvents : The use of water as the reaction solvent is a significant advantage, as it is non-toxic, non-flammable, and environmentally benign. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The condensation reaction to form Metampicillin is an addition reaction, which generally has high atom economy, with water being the only theoretical byproduct.

Use of Catalysis : Employing catalytic reagents (as opposed to stoichiometric ones) is preferred because they are used in small amounts and can be recycled. Exploring an efficient enzymatic or chemocatalytic route for the ampicillin-formaldehyde condensation could further enhance the green profile of the synthesis.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is typical for Metampicillin synthesis, minimizes energy requirements. nih.gov

Future work could focus on using formaldehyde from renewable feedstocks or developing a solvent-free mechanochemical process to further improve the sustainability of the synthesis.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Metampicillin (B1676330)

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. mdpi.com For Metampicillin, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in confirming its structure and understanding its formation. core.ac.uk

Initial assumptions about the structure of Metampicillin needed correction, and advanced NMR studies were instrumental in this re-evaluation. Research has confirmed that Metampicillin is not a simple Schiff base but instead possesses a formaldehyde-derived cyclic aminal structure. core.ac.ukresearchgate.net This structure arises from the reaction of ampicillin (B1664943) with formaldehyde (B43269). wikipedia.orgosti.gov

In these studies, the product of the ampicillin and formaldehyde reaction was purified by high-performance liquid chromatography (HPLC) and analyzed. core.ac.uk Analysis of the purified solid in deuterated dimethyl sulfoxide (B87167) (D₆-DMSO) using ¹H NMR spectroscopy confirmed the presence of the β-lactam core. core.ac.uk Specifically, the signals corresponding to the key protons in the β-lactam ring were observed between δH 5.53 and 5.62 ppm. core.ac.uk

To assign the remaining proton signals and confirm the connectivity, 2D NMR techniques were employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over two to three bonds, were essential. core.ac.uk These 2D experiments allowed for the unambiguous assignment of the penicillin ring-derived hydrogens and confirmed the cyclic aminal linkage formed by the incorporation of a methylene (B1212753) group from formaldehyde. core.ac.uk

| Proton (¹H) Signal | Chemical Shift (δ) in D₆-DMSO (ppm) | Structural Assignment |

| δH 5.62–5.53 | 5.62-5.53 | β-lactam core protons (CHS and COCHN CO) |

| δH 4.36 | 4.36 | Penicillin ring-derived hydrogen |

| δH 1.65 | 1.65 | Penicillin ring-derived hydrogen |

| δH 1.49 | 1.49 | Penicillin ring-derived hydrogen |

| δH 7.44–7.26 | 7.44-7.26 | Aromatic protons |

Table 1: Selected ¹H NMR chemical shifts for the purified cyclic aminal structure of Metampicillin in D₆-DMSO, based on research findings. core.ac.uk

To understand the formation of Metampicillin, researchers have conducted time-course NMR analyses of the reaction between ampicillin and formaldehyde in an aqueous solution (D₂O). core.ac.uk These experiments monitor the reaction mixture over time, revealing the appearance and disappearance of various chemical species.

When ampicillin is reacted with an excess of formaldehyde, the initial formation of the primary product, the cyclic aminal Metampicillin (referred to as compound 2 in the research), is observed. The characteristic methylene proton signals for this cyclic aminal appear at δH 4.88 ppm and δH 4.77 ppm within the first 30 minutes of the reaction. core.ac.uk

Interestingly, the time-course analysis revealed the formation of a second product (compound 3 ) when formaldehyde is in excess. core.ac.ukresearchgate.net This secondary product contains an additional exocyclic hemiaminal group, formed by a further reaction at the cyclic aminal nitrogen. core.ac.uknih.gov The formation of this second species demonstrates the complexity of the reaction. Stability studies showed that this exocyclic hemiaminal is less stable than the cyclic aminal ring and can be removed by a formaldehyde scavenger, regenerating the primary Metampicillin structure. core.ac.ukasm.org

| Compound | Key ¹H NMR Signals in D₂O (ppm) | Description |

| Ampicillin (1 ) | - | Starting material |

| Metampicillin (2 ) | δH 4.88, 4.77 (cyclic aminal CH₂) | Primary reaction product, cyclic aminal |

| Hemiaminal adduct (3 ) | δH 4.34 (CHCO₂H), hemiaminal protons | Secondary product with additional exocyclic hemiaminal |

Table 2: Key intermediates and products observed during the time-course NMR analysis of the ampicillin-formaldehyde reaction. core.ac.ukresearchgate.net

The NMR studies also provide insight into the conformational dynamics of Metampicillin in solution. The presence of multiple species in equilibrium, such as the cyclic aminal (Metampicillin) and the hemiaminal adduct, highlights the compound's dynamic nature in an aqueous environment with excess formaldehyde. core.ac.ukresearchgate.net The relative populations of these conformers and related products can be influenced by the concentration of reactants. researchgate.net

The ability of Metampicillin's cyclic aminal nitrogen to react further to form a hemiaminal indicates its accessibility and the flexibility of the structure in solution. The analysis of NMR signal line shapes, chemical shifts, and coupling constants can reveal information about rotational energy barriers and the preferential conformations a molecule adopts in solution. researchgate.net The observed equilibrium between compounds 2 and 3 is a direct manifestation of this conformational flexibility and reactivity. core.ac.uk

Time-Course NMR Analysis of Formaldehyde-Ampicillin Reaction Intermediates

Vibrational Spectroscopy Applications in Metampicillin Research

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups and providing a unique "molecular fingerprint" of a compound. researchgate.netmdpi.com While specific published spectra for Metampicillin are not widely available, the application of these techniques can be understood based on its known structure and extensive studies on its precursor, ampicillin, and other penicillins. osti.govwjpmr.commdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a molecule. mdpi.com

For Metampicillin, an FT-IR analysis would reveal characteristic absorption bands for its core functional groups. The spectrum would be dominated by the vibrations of the β-lactam ring, the amide linkage, and the carboxylate group. A key feature in the FT-IR spectrum of penicillins is the high-frequency stretching vibration of the carbonyl group (C=O) in the strained four-membered β-lactam ring, which typically appears around 1760-1780 cm⁻¹. mdpi.combiospec.net Other important bands include the amide I band (C=O stretch, ~1650 cm⁻¹) and the carboxylate (COO⁻) asymmetric stretch (~1600 cm⁻¹). mdpi.comresearchgate.net

Crucially, the FT-IR spectrum of Metampicillin would differ from that of ampicillin by the absence of bands associated with the primary amine (-NH₂) group and the appearance of new bands related to the tertiary amine within the newly formed cyclic aminal ring. d-nb.info

| Functional Group | Expected Vibrational Band (cm⁻¹) | Significance for Metampicillin |

| β-Lactam Carbonyl (C=O) | ~1770 | Confirms the presence of the core β-lactam ring. biospec.net |

| Amide I (C=O) | ~1650-1685 | Characteristic of the amide linkage in the side chain. wjpmr.commdpi.com |

| Carboxylate (COO⁻) | ~1600 | Indicates the deprotonated carboxylic acid group. mdpi.com |

| Aromatic C-H | ~3000-3100 | From the phenyl group in the side chain. core.ac.uk |

| Cyclic Aminal (C-N) | (Varies) | Appearance of new C-N stretches confirms the cyclized structure. |

| Primary Amine (N-H) | ~3300-3500 | Absence of these bands would differentiate Metampicillin from Ampicillin. core.ac.uk |

Table 3: Expected characteristic FT-IR absorption bands for Metampicillin based on its structure and data from related penicillin compounds.

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. researchgate.net It provides a unique spectral fingerprint that is specific to a molecule's structure, making it excellent for identification and differentiation of closely related compounds. asm.orgbiospec.net

A Raman spectrum of Metampicillin would provide a detailed molecular fingerprint. Key signals would include the phenyl ring breathing mode, which gives a very strong, sharp peak at around 1005 cm⁻¹ in related penicillins. biospec.netacs.org Other characteristic bands for the penicillin structure include those from the β-lactam and thiazolidine (B150603) rings. wjpmr.comacs.org

Like FT-IR, Raman spectroscopy would be a powerful tool to distinguish Metampicillin from ampicillin. The formation of the cyclic aminal would alter the vibrational modes of the side chain, leading to a unique fingerprint region (typically below 1500 cm⁻¹) in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the signal, allowing for the detection of even low concentrations and providing highly detailed and reproducible spectra for unambiguous identification. biospec.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance for Metampicillin |

| Phenyl Ring Breathing | ~1005 | Strong, characteristic peak for the phenyl side chain. biospec.netacs.org |

| β-Lactam Ring Vibration | (Varies) | Bands confirming the core structure. wjpmr.comacs.org |

| C=O Stretch (β-Lactam) | ~1685 | Key vibration of the strained lactam ring. wjpmr.com |

| C-S Stretch | ~580 | From the thiazolidine ring. wjpmr.com |

| C-H Deformation (Benzene) | ~1000 | High-intensity peak from the monosubstituted benzene (B151609) ring. wjpmr.com |

Table 4: Expected characteristic Raman peaks for Metampicillin based on its structure and spectral data from related penicillin compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Analysis

Mass Spectrometry (MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. While detailed mass spectrometric studies specifically targeting the purified cyclic aminal structure of Metampicillin are not extensively published, the fragmentation behavior can be reliably predicted based on the analysis of its parent compound, ampicillin, and its known adduct nature.

Metampicillin is synthesized through the reaction of ampicillin with formaldehyde. nih.govebi.ac.uk Its molecular formula is C₁₇H₁₉N₃O₄S, corresponding to a monoisotopic mass of approximately 361.11 Da. nih.gov In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 362.1.

The fragmentation pattern of Metampicillin is expected to mirror that of ampicillin, as the core β-lactam and thiazolidine ring structure remains intact. Studies on ampicillin fragmentation provide a foundational understanding of the key fragment ions that would also appear in Metampicillin's spectrum. nih.gov Collision-induced dissociation (CID) of the ampicillin parent ion (m/z 350) yields characteristic fragments that are instrumental in identifying the molecule.

Key fragment ions observed in the ESI-MS/MS of ampicillin include:

m/z 192: This fragment corresponds to the thiazolidine ring with the attached side chain.

m/z 160: A crucial fragment representing the 6-aminopenicillanic acid nucleus (the penam (B1241934) core) after the loss of the phenylglycyl side chain.

m/z 106: This ion is characteristic of the phenylglycyl side chain ([C₆H₅CH(NH₂)]⁺).

The table below summarizes the expected and known fragment ions from the ampicillin core, which would be anticipated in the mass spectrum of Metampicillin.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Reference |

| 350.1 | [Ampicillin+H]⁺ (Parent Ion) | |

| 192.0 | Thiazolidine ring with side chain | |

| 174.0 | Further fragmentation product | nih.gov |

| 160.0 | Penam nucleus (6-aminopenicillanic acid core) | nih.gov |

| 128.0 | Fragmentation product of the side chain | nih.gov |

| 106.1 | Phenylglycyl side chain | nih.gov |

Mass spectrometry has also been successfully employed to identify various degradation products and related substances that form from ampicillin under different conditions, including the products of its reaction with formaldehyde. nih.govresearchgate.net

X-ray Crystallographic Investigations

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique has been fundamental in understanding the structure of penicillins since the work of Dorothy Hodgkin. nobelprize.orgwikipedia.org

Despite Metampicillin's use as an antibiotic, its precise solid-state structure remained a subject of discussion for many years, with several structures being proposed. researchgate.net Recent studies using Nuclear Magnetic Resonance (NMR) spectroscopy have clarified that the stable, isolatable form of Metampicillin is a cyclic aminal, formed from the condensation of formaldehyde with the two nitrogen atoms of the ampicillin side chain. researchgate.netnih.gov

However, a search of the published scientific literature and crystallographic databases indicates a lack of publicly available, complete single-crystal X-ray diffraction data specifically for Metampicillin or its simple salts. The structural elucidation has primarily relied on other spectroscopic methods. nih.gov For reference, the crystal structure of the parent compound, ampicillin trihydrate, has been determined and is well-documented. sigmaaldrich.comresearchgate.net

The table below presents the crystallographic data for ampicillin trihydrate, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Ampicillin Trihydrate |

| Molecular Formula | C₁₆H₁₉N₃O₄S · 3H₂O |

| Molecular Weight | 403.45 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 9.12 Å, b = 9.58 Å, c = 6.46 Å |

| α = 81.3°, β = 112.5°, γ = 112.8° | |

| Volume | 461 ų |

| Molecules per Unit Cell (Z) | 1 |

Data sourced from studies on ampicillin trihydrate. researchgate.net

One such well-characterized product is 3-phenyl-6-methyl-pyrazin-2-one . Its structure was unequivocally confirmed through single-crystal X-ray diffraction. researchgate.net This compound is formed through a complex reaction pathway where ampicillin first degrades in an acidic environment and then reacts with formaldehyde. researchgate.net The crystallographic data for this degradation product has been deposited in the Cambridge Crystallographic Data Centre (CCDC). researchgate.netresearchgate.net

The detailed crystallographic findings for this ampicillin-formaldehyde degradation product are summarized in the table below.

| Parameter | 3-phenyl-6-methyl-pyrazin-2-one |

| CCDC Deposition Code | 1941818 |

| Chemical Formula | C₁₁H₁₀N₂O |

| Formula Weight | 186.21 g/mol |

| Temperature | 150 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.0853(2) Å |

| b = 5.96880(10) Å | |

| c = 14.2818(3) Å | |

| α = 90° | |

| β = 101.071(2)° | |

| γ = 90° | |

| Volume | 926.34(3) ų |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from Reinbold et al. (2019) and deposited in the CCDC. researchgate.net

These crystallographic studies on degradation products are vital for understanding the potential chemical pathways and stability of ampicillin-formaldehyde adducts like Metampicillin under various conditions.

Degradation Pathways and Kinetic Stability

Hydrolytic Decomposition of Metampicillin (B1676330)

The primary degradation pathway for Metampicillin in aqueous solutions is hydrolysis, which results in the formation of its parent compound, ampicillin (B1664943). drugbank.comnih.gov The rate of this decomposition is highly dependent on the pH of the solution. wikipedia.orgkoreascience.kr The hydrolysis reaction involves the cleavage of the cyclic aminal structure, releasing formaldehyde (B43269) and ampicillin. drugbank.comnih.gov

Under acidic conditions, the hydrolysis of Metampicillin to ampicillin is notably rapid. drugbank.comwikipedia.orgnih.gov This accelerated degradation is observed at pH levels similar to those found in the stomach. ebi.ac.uknih.gov Research employing high-performance liquid chromatography (HPLC) has shown that at a pH of 1.2 or 4.0, Metampicillin is so unstable that it rapidly hydrolyzes to ampicillin, often within the timeframe of the chromatographic separation itself. koreascience.kr

The decomposition process in acidic media follows first-order kinetics. koreascience.kr This implies that the rate of hydrolysis is directly proportional to the concentration of Metampicillin. This rapid conversion is a key characteristic of the compound's behavior in acidic environments. koreascience.kr

In neutral and alkaline media, the hydrolysis of Metampicillin is considerably slower compared to acidic conditions. ebi.ac.ukwikipedia.org The hydrolysis reaction to ampicillin still occurs and follows approximate first-order kinetics. koreascience.kr

Studies have quantified the rate of this degradation under various conditions. At a physiological pH of 7.0 and a temperature of 37°C, the hydrolysis half-life of Metampicillin was determined to be 41.5 minutes. koreascience.kr When the temperature is lowered to room temperature (20°C) at the same pH, the stability increases, with the half-life extending to 167 minutes. koreascience.kr Further reduction in temperature to 4°C at pH 7.0 significantly enhances stability, with less than 10% of the compound hydrolyzing to ampicillin over a 24-hour period. koreascience.kr In alkaline solutions (pD 9), while degradation still occurs, the initial formation of the cyclic aminal structure is reportedly faster. researchgate.net At basic pH, further degradation products resulting from the opening of the beta-lactam ring have been observed. koreascience.kr

| Temperature (°C) | Half-Life (minutes) | Reference |

|---|---|---|

| 37 | 41.5 | koreascience.kr |

| 20 | 167 | koreascience.kr |

The hydrolytic stability of Metampicillin is critically influenced by environmental factors, most notably pH. koreascience.kr Beyond pH, other components in the solution can affect its stability and chromatographic behavior. For instance, the ionic strength of the buffer used in HPLC analysis has been shown to impact the retention of both Metampicillin and its primary hydrolytic product, ampicillin. koreascience.kr Specifically, the concentration of disodium (B8443419) phosphate (B84403) in the mobile phase affects the capacity factor (k') of these compounds during separation on a Zorbax CN column. koreascience.kr

Kinetics of Neutral and Alkaline Hydrolysis of Metampicillin

Oxidative Degradation Mechanisms of Metampicillin

Following hydrolysis, oxidation is the second most common degradation pathway for many pharmaceutical compounds, including penicillins. nih.gov These reactions are mechanistically complex and can lead to a variety of degradation products. nih.gov For penicillins like Metampicillin, the thioether group within the bicyclic core structure is a primary site susceptible to oxidation. nih.gov

The principal oxidation product identified for penicillin-type molecules is the sulfoxide (B87167). nih.gov The oxidation of the sulfur atom in the thioether moiety of the penicillin nucleus leads to the formation of sulfoxides. nih.govgoogle.com Studies on ampicillin, the parent molecule of Metampicillin, have confirmed the formation of ampicillin S-oxide under oxidative stress conditions induced by non-thermal plasma treatment. mdpi.com Given the structural similarity, it is expected that Metampicillin would undergo a similar transformation to yield Metampicillin sulfoxide. Further degradation of ampicillin S-oxide can lead to products like AMP-S-oxide diketopiperazine. mdpi.com

| Parent Compound | Oxidation Product | Reference |

|---|---|---|

| Ampicillin | Ampicillin S-oxide | mdpi.com |

| Ampicillin S-oxide | AMP-S-oxide diketopiperazine | mdpi.com |

| Penicillins (general) | Sulfoxide | nih.gov |

The oxidation of penicillins can proceed through several mechanisms, often involving reactive oxygen species. nih.gov Free radical-induced oxidation is a significant pathway. nih.gov Studies on the hydroxyl radical (•OH)-induced oxidation of amoxicillin (B794), a closely related penicillin, suggest that the primary sites of attack are the thioether group and the aromatic ring. nih.gov

The reaction pathway at the thioether group is proposed to begin with the formation of an •OH adduct to the sulfur atom. nih.gov This intermediate then converts to a sulfur radical cation, which has several competing reaction paths:

Deprotonation at an adjacent carbon to form α-(alkylthio)alkyl radicals, which can lead to the sulfoxide as the main product. nih.gov

Transformation via a pseudo-Kolbe mechanism to form α-aminoalkyl radicals. nih.gov

Stabilization through the formation of an intramolecular S∴O bond. nih.gov

The formation of the sulfoxide is particularly efficient in the presence of dissolved oxygen, though it can also be generated under anaerobic conditions through reactions with hydrogen peroxide and α-(alkylthio)alkyl radicals. nih.gov Another common oxidative mechanism is autoxidation, a radical chain reaction involving molecular oxygen that generates hydroperoxides and peroxy radicals. nih.gov

Identification of Oxidation Products (e.g., Sulfoxides)

Alternative Chemical Degradation Routes

Research into the degradation of ampicillin, a closely related β-lactam and the parent compound of metampicillin, has revealed the formation of pyrazinone structures in the presence of various aldehydes under acidic conditions. scispace.comresearchgate.netresearchgate.net Metampicillin itself is synthesized from ampicillin and formaldehyde, making the study of these reactions particularly relevant. wikipedia.org

Under acidic conditions (pH 2) and elevated temperatures (100 °C), ampicillin reacts with aldehydes such as formaldehyde, acetaldehyde (B116499), propionaldehyde, and acetone (B3395972) to form 6-substituted 3-phenyl-pyrazin-2-ones. scispace.comresearchgate.net The reaction with formaldehyde, which is a component of metampicillin's structure, yields 3-phenyl-6-methyl-pyrazin-2-one. scispace.com The general mechanism for this transformation involves the degradation of ampicillin in acidic conditions to generate an enamine intermediate. researchgate.net This enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent condensation and elimination of a water molecule result in the formation of the pyrazinone ring. researchgate.net

Interestingly, the reaction of ampicillin with different aldehydes proceeds at varying efficiencies. For instance, the reaction with acetaldehyde to form 3-phenyl-6-ethyl-pyrazin-2-one is noted to be the most efficient among the tested simple aldehydes. scispace.com Furthermore, studies with pyruvate (B1213749) and glyoxylate (B1226380) also lead to the formation of multiple 6-substituted 3-phenyl-pyrazin-2-ones, highlighting the broad reactivity of the ampicillin degradation intermediate with carbonyl compounds. researchgate.net A competing reaction pathway involving protonation and oxidation can lead to the formation of 2-phenyl-pyrazin-2-one, a known degradation product of ampicillin. scispace.comresearchgate.net

The formation of these pyrazinone compounds represents a significant alternative degradation pathway for ampicillin, and by extension, for metampicillin, especially in environments containing aldehydes and under acidic conditions.

Table 1: Formation of Pyrazin-2-ones from Ampicillin and Various Carbonyl Compounds

| Carbonyl Compound | Resulting Pyrazin-2-one Product | Reaction Conditions | Reference |

|---|---|---|---|

| Formaldehyde | 3-phenyl-6-methyl-pyrazin-2-one | pH 2, 100 °C | scispace.com |

| Acetaldehyde | 3-phenyl-6-ethyl-pyrazin-2-one | pH 2, 100 °C | scispace.com |

| Propionaldehyde | 6-propyl-3-phenyl-pyrazin-2-one | pH 2, 100 °C | scispace.com |

| Acetone | 6,6-dimethyl-3-phenyl-pyrazin-2-one | pH 2, 100 °C | scispace.com |

| Pyruvate | 3-phenyl-6-ethyl-pyrazin-2-one and others | pH 2, 100 °C | researchgate.net |

| Glyoxylate | 3-phenyl-6-methyl-pyrazin-2-one and others | pH 2, 100 °C | researchgate.net |

The primary intramolecular process for metampicillin in aqueous solution is its hydrolysis to ampicillin and formaldehyde. wikipedia.org This reaction is particularly rapid in acidic conditions. wikipedia.org Recent NMR studies have elucidated the structure of metampicillin, revealing it to be a cyclic aminal formed from the reaction of ampicillin and formaldehyde. nih.govresearchgate.net In solution, particularly with excess formaldehyde, another product with an additional exocyclic hemiaminal group can form. nih.govresearchgate.net The cyclic aminal structure of metampicillin exhibits greater stability compared to the exocyclic hemiaminal. nih.govresearchgate.net

Once ampicillin is formed, it can undergo further degradation. Mass spectrometry studies on ampicillin have identified several fragmentation products. The primary degradation products include ampicilloic acid isomers, which result from the hydrolytic cleavage of the β-lactam ring. nih.gov Other identified products from forced degradation studies of ampicillin include diketopiperazines, D-phenylglycylampicillin, and various oligomers. nih.gov The fragmentation patterns observed in mass spectrometry are crucial for identifying these degradation products. Key fragment ions for ampicillin are observed at m/z 106.2 (benzylamine group) and m/z 160.0 (thiazolidine ring). nih.gov

Under alkaline conditions, ampicillin degradation proceeds via the formation of 5R-penicilloic acid, which can then epimerize to the 5S isomer. researchgate.net Further degradation can lead to ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. researchgate.net

Table 2: Major Degradation Products of Ampicillin Identified through Forced Degradation Studies

| Degradation Product | Method of Identification | Reference |

|---|---|---|

| Ampicilloic acid isomers | LC-ESI-MS/MS | nih.gov |

| Diketopiperazines of ampicillin | LC-ESI-MS/MS | nih.gov |

| D-phenylglycylampicillin | LC-ESI-MS/MS | nih.gov |

| 6-APA ampicillin amide | LC-ESI-MS/MS | nih.gov |

| Ampicillin penilloic acid | HPLC, NMR | researchgate.net |

| 2-hydroxy-3-phenylpyrazine | HPLC, NMR | researchgate.net |

Studies on the Formation of Pyrazinone Compounds from Related β-Lactams and Aldehydes

Photodegradation and Thermodegradation Studies of Metampicillin

Specific studies on the photodegradation and thermodegradation of metampicillin are limited. However, research on ampicillin provides valuable insights into the potential behavior of metampicillin under these stress conditions.

Photodegradation:

Studies on the photodegradation of ampicillin have shown that it is susceptible to degradation upon exposure to UV light. longdom.org The process can be influenced by the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), which can enhance the rate of degradation. researchgate.netnih.gov The degradation of ampicillin under photocatalytic conditions has been reported to follow pseudo-first-order kinetics. researchgate.nettandfonline.com The degradation mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the ampicillin molecule, leading to the cleavage of the amide bond, phenyl ring, and the β-lactam ring. tandfonline.com A study on various ampicillin formulations showed negligible degradation under UV light for 30 minutes, suggesting that short-term exposure may not be significantly detrimental. longdom.org

Thermodegradation:

The thermal stability of β-lactam antibiotics, including ampicillin, has been investigated. Ampicillin has been shown to be relatively stable at moderate temperatures. One study found that ampicillin exhibited a maximum degradation of less than 30% at 150 °C. researchgate.net However, significant degradation occurs at higher temperatures, such as those used in classic sterilization (120 °C for 20 minutes), which can lead to considerable inactivation. diva-portal.org Isothermal thermogravimetric analysis of ampicillin has shown that its thermal decomposition follows zero-order kinetics and occurs in two stages. akjournals.com A study on different ampicillin capsule formulations found that upon heating for 30 minutes, there were negligible changes in concentration, indicating good thermal stability over short periods at moderate heat. longdom.org

Table 3: Summary of Ampicillin Degradation under Different Conditions

| Condition | Observation | Reference |

|---|---|---|

| Acidic Hydrolysis (1N HCl) | Heavy degradation | longdom.org |

| Basic Hydrolysis (1N NaOH) | Heavy degradation | longdom.org |

| Heat (30 min) | Negligible degradation | longdom.org |

| UV Light (30 min) | Negligible degradation | longdom.org |

| Sunlight-driven Photocatalysis (with ZnWK-5) | ca. 98% mineralization after 5 hours | tandfonline.com |

| Thermal (150 °C) | < 30% degradation | researchgate.net |

Molecular Mechanisms of Antimicrobial Action

Binding Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

The primary molecular targets of all penicillin derivatives, including the active form of Metampicillin (B1676330), are the penicillin-binding proteins (PBPs). nih.govuobabylon.edu.iq These are a group of bacterial enzymes located on the inner side of the cytoplasmic membrane that are involved in the terminal stages of peptidoglycan synthesis. nih.govnih.gov The binding of the antibiotic to these proteins is the critical step that initiates the cascade of events leading to cell death.

To date, specific high-resolution X-ray crystallography or Nuclear Magnetic Resonance (NMR) structures of a Metampicillin-PBP complex have not been reported in publicly available literature. However, the structural basis for the interaction can be inferred from extensive studies on its active form, ampicillin (B1664943), and other β-lactam antibiotics. wikipedia.org

The key structural feature responsible for the activity of penicillins is the strained four-membered β-lactam ring. wikipedia.org This ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. silae.it Upon entering the active site of a PBP, the β-lactam ring is attacked by a reactive serine residue. This attack opens the ring and results in the formation of a stable, covalent acyl-enzyme intermediate. nih.gov This acylation process effectively inactivates the PBP, halting its enzymatic function. The aminophenyl side chain of ampicillin plays a crucial role in determining its spectrum of activity and its specific affinity for the PBPs of different bacterial species.

While specific computational studies detailing the interaction of Metampicillin with bacterial PBPs are scarce in the literature, molecular docking and molecular dynamics (MD) simulations are powerful tools used to investigate these interactions for other β-lactams. biorxiv.orgmdpi.comrsc.org These methods predict the binding pose and estimate the binding affinity of an antibiotic within the PBP active site.

Molecular docking simulations can calculate a binding energy score, indicating the strength of the interaction. For instance, a study calculated the docking score of Metampicillin against a β-lactamase protein (not a PBP) to be -4.686 kcal/mol. nih.gov Similar studies on PBPs would identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions that stabilize the antibiotic in the active site before the covalent bond formation.

Molecular dynamics simulations can further refine the docked complex, providing insights into its stability and the conformational changes in both the protein and the ligand over time. researchgate.netnih.govnih.gov These simulations help validate the docking poses and analyze the persistence of crucial interactions.

Table 1: Illustrative Data from a Hypothetical PBP-Metampicillin Docking Study

| Parameter | Illustrative Value | Significance |

| PBP Target | E. coli PBP2 | Example of a specific PBP from a Gram-negative bacterium. |

| Docking Score (kcal/mol) | -8.5 | A lower score indicates a more favorable binding interaction. |

| Binding Free Energy (MM/GBSA) | -65.7 kcal/mol | An estimation of the binding free energy, providing another measure of affinity. |

| Key Interacting Residues | Ser307, Asn309, Thr550 | Identifies specific amino acids in the PBP active site that form critical bonds with the antibiotic. |

| Covalent Linkage Site | Ser307 | The catalytic serine residue that forms the covalent bond with the β-lactam ring. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for Metampicillin with PBPs are not currently available in published literature.

Structural Biology of Metampicillin-PBP Complexes

Interference with Bacterial Cell Wall Peptidoglycan Synthesis

The bacterial cell wall is a rigid structure composed of peptidoglycan, which protects the bacterium from osmotic lysis. Its synthesis is a complex process involving multiple enzymatic steps. Metampicillin, through its conversion to ampicillin, disrupts the final and critical stage of this process. silae.itmims.com

The integrity of the peptidoglycan layer depends on the cross-linking of adjacent glycan chains. This cross-linking is catalyzed by the transpeptidase activity of high-molecular-weight PBPs. uobabylon.edu.iqufrgs.br By forming a covalent bond with the active site serine of these transpeptidases, ampicillin (the active form of Metampicillin) irreversibly inhibits their function. silae.itjaypeedigital.com This action directly prevents the formation of peptide bridges between peptidoglycan chains, leading to a mechanically weak cell wall.

Table 2: Key Processes in Peptidoglycan Synthesis Inhibited by Metampicillin (as Ampicillin)

| Enzymatic Process | Catalyzing Enzyme Class | Role in Synthesis | Effect of Inhibition |

| Transpeptidation | Penicillin-Binding Proteins (Transpeptidases) | Forms peptide cross-links between glycan chains. | Prevents cell wall cross-linking, leading to structural weakness. |

| Transglycosylation | Penicillin-Binding Proteins (Transglycosylases) | Polymerizes glycan strands from lipid precursors. | Indirectly disrupted due to inactivation of the PBP complex. |

Bacteria possess endogenous enzymes known as autolysins, which are responsible for the controlled degradation and remodeling of the cell wall during processes like growth and cell division. taylorandfrancis.comnih.gov Under normal conditions, the synthetic activity of PBPs and the degradative activity of autolysins are tightly regulated and balanced.

When Metampicillin inhibits PBPs, cell wall synthesis is halted. uobabylon.edu.iq However, the activity of autolysins continues, leading to an unregulated breakdown of the peptidoglycan layer. taylorandfrancis.combiorxiv.org This imbalance between synthesis and degradation results in the progressive weakening of the cell wall, ultimately causing the bacterium to lyse due to the high internal osmotic pressure. uobabylon.edu.iqsilae.it

Biochemical Analysis of Transpeptidation and Transglycosylation Inhibition

Comparative Analysis of Metampicillin and Ampicillin Mechanisms at the Molecular Level

At the core molecular level, the mechanism of Metampicillin and ampicillin is identical because Metampicillin is a prodrug that must be converted to ampicillin to exert its antibacterial effect. mims.com The key differences lie in their chemical structure, stability, and resulting pharmacokinetics.

Metampicillin is synthesized by the condensation of ampicillin's primary amino group with formaldehyde (B43269), resulting in a cyclic aminal structure. nih.govresearchgate.net This modification masks the polar amino group of ampicillin. The hydrolysis of Metampicillin back to ampicillin is highly dependent on pH. It is rapid in acidic conditions, such as those found in the stomach, but occurs more slowly and potentially incompletely in the neutral pH of serum. wikipedia.orgnih.gov

This chemical difference has significant consequences. When given orally, Metampicillin largely hydrolyzes to ampicillin in the stomach before absorption. However, when administered parenterally, the more stable Metampicillin molecule circulates and is excreted at very high concentrations into the bile, a property not seen with ampicillin itself. nih.gov Once hydrolyzed, the resulting ampicillin molecule interacts with bacterial PBPs in precisely the same manner, regardless of its origin. Therefore, the antibacterial spectrum and the molecular mechanism of PBP inhibition are the same for both compounds. mims.com

Table 3: Molecular and Mechanistic Comparison of Metampicillin and Ampicillin

| Feature | Metampicillin | Ampicillin |

| Chemical Structure | Cyclic aminal of ampicillin and formaldehyde. nih.gov | Aminopenicillin with a free α-amino group. |

| Activity Status | Prodrug (inactive form). nih.gov | Active drug. |

| Mechanism of Action | Hydrolyzes to ampicillin, which then inhibits PBPs. wikipedia.orgmims.com | Directly inhibits PBPs by acylating the active site serine. uobabylon.edu.iq |

| Stability in Acid (pH < 2) | Low (rapid hydrolysis to ampicillin). wikipedia.org | Relatively stable. |

| Stability in Serum (pH ~7.4) | More stable than in acid; hydrolysis is slower. wikipedia.orgnih.gov | Stable. |

| Target Interaction | No direct interaction with PBPs. | Binds to and covalently inhibits PBPs. nih.gov |

| Resulting Active Molecule | Ampicillin | Ampicillin |

Biochemical Mechanisms of Antimicrobial Resistance

β-Lactamase-Mediated Resistance to Metampicillin (B1676330)

The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the drug ineffective. mdpi.comwikipedia.org

Enzymatic Hydrolysis by β-Lactamases (e.g., Penicillinases)

β-lactamases, including penicillinases, are enzymes that catalyze the hydrolysis of the β-lactam ring. mdpi.comwikipedia.org This action effectively deactivates the antibiotic molecule. mdpi.com Metampicillin is susceptible to this enzymatic degradation. nih.gov The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. mdpi.com

Kinetic Characterization of Metampicillin as a β-Lactamase Substrate

Studies have been conducted to understand the kinetics of Metampicillin's interaction with bacterial penicillinases. nih.gov The efficiency of hydrolysis can be determined by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While specific kinetic data for Metampicillin is not extensively detailed in the provided results, the general principle is that a lower K_m value indicates a higher affinity of the enzyme for the substrate, and a higher k_cat value signifies a faster rate of hydrolysis. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Research on deacetoxycephalosporin C synthase (DAOCS), an enzyme involved in cephalosporin (B10832234) synthesis, has shown varying conversion rates for different penicillin analogues, including Metampicillin. asm.orgoup.com This suggests that the side-chain structure of the penicillin molecule influences its interaction with enzymes.

Molecular Strategies to Counteract β-Lactamase Activity (e.g., Synergistic Agent Development)

To combat β-lactamase-mediated resistance, a key strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. biointerfaceresearch.comresearchgate.net These inhibitors, such as clavulanic acid, sulbactam (B1307), and tazobactam, have a structure similar to β-lactam antibiotics and can bind to the active site of the β-lactamase, effectively inactivating it. researchgate.netmdpi.com This allows the accompanying antibiotic to reach its target.

Another approach involves the development of synergistic combinations of different β-lactam antibiotics or combining them with non-antibiotic adjuvants. For instance, some natural compounds have been shown to inhibit β-lactamase and work synergistically with β-lactams against resistant strains like MRSA. biointerfaceresearch.commdpi.com Furthermore, research into inhibitors of other essential bacterial proteins, such as FtsZ, has shown potential in restoring the susceptibility of resistant bacteria to β-lactam antibiotics. google.com

Target Site Modification as a Resistance Mechanism

In addition to enzymatic degradation, bacteria can develop resistance by altering the structure of the antibiotic's target, the penicillin-binding proteins (PBPs). nih.govmdpi.com This is a particularly common mechanism in Gram-positive bacteria. nih.gov

Biochemical Characterization of Altered Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. wikipedia.org β-lactam antibiotics exert their effect by binding to these proteins and inhibiting their function, leading to cell death. wikipedia.org Resistance arises when mutations in the genes encoding PBPs lead to structural changes in these proteins. crstoday.com These alterations reduce the affinity of the β-lactam antibiotic for the PBP, diminishing its inhibitory effect. nih.gov

A well-known example is the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which acquires a gene (mecA) that encodes for a modified PBP, PBP2a. mdpi.comnih.gov PBP2a has a very low affinity for most β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug. mdpi.comnih.gov

Impact of PBP Mutations on Metampicillin Affinity and Efficacy

Mutations within the active site or allosteric sites of PBPs can significantly decrease the binding affinity of β-lactam antibiotics, including what can be inferred for Metampicillin. etflin.com For example, specific amino acid substitutions in PBP2x and PBP2b of Streptococcus pneumoniae have been shown to reduce the acylation efficiency of penicillins and cephalosporins. etflin.com The extent of resistance often correlates with the number and location of these mutations. While direct studies on Metampicillin's affinity to specific mutated PBPs are not detailed in the provided search results, the general principle of reduced affinity due to PBP alterations is a well-established resistance mechanism that would apply to Metampicillin as a member of the penicillin class. crstoday.comrespiratory-therapy.com The efficacy of Metampicillin would therefore be compromised in bacteria possessing these altered PBPs.

Efflux Pump Systems in Metampicillin Resistance

Efflux pumps are protein transporters embedded in the bacterial cell membrane that actively expel a wide array of toxic compounds, including antibiotics like Metampicillin. nih.govwikipedia.org This process is a crucial survival mechanism for bacteria, allowing them to maintain sub-toxic intracellular concentrations of harmful substances. mdpi.com The overexpression of these pumps is a common factor in the development of multidrug resistance. mdpi.com

Identification and Characterization of Efflux Pumps Transporting Metampicillin

Bacterial efflux pumps are categorized into several major superfamilies based on their structure and energy source. These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the resistance-nodulation-cell division (RND) superfamily, and the small multidrug resistance (SMR) family. nih.govwikipedia.org While specific studies identifying efflux pumps that exclusively transport Metampicillin are limited, the broad substrate specificity of many pumps, particularly within the RND and MFS families, suggests their likely involvement in its extrusion.

For instance, the AcrAB-TolC efflux system in Escherichia coli, a member of the RND family, is a well-characterized pump known to export a wide range of antibiotics, including β-lactams, a class to which Metampicillin belongs. asm.orgfrontiersin.org The tripartite nature of RND pumps, consisting of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane channel, allows for the efficient removal of drugs from the cytoplasm or periplasm directly to the extracellular space. nih.gov

Similarly, MFS transporters, such as NorA in Staphylococcus aureus, are known to confer resistance to multiple drugs. explorationpub.com While often associated with Gram-positive bacteria, MFS pumps are also present in Gram-negative species and contribute to the efflux of a variety of antimicrobial agents. explorationpub.comnih.gov Given the structural similarities between Metampicillin and other known substrates of these pumps, it is highly probable that they contribute to Metampicillin resistance.

Table 1: Major Efflux Pump Superfamilies and Potential for Metampicillin Transport

| Efflux Pump Superfamily | Energy Source | Key Characteristics | Likely Involvement in Metampicillin Transport |

| ATP-binding cassette (ABC) | ATP hydrolysis | Primary active transporters with diverse substrates. nih.govmdpi.com | Possible, as some ABC transporters export a wide range of molecules. nih.gov |

| Major Facilitator Superfamily (MFS) | Proton motive force | Secondary active transporters, widely distributed in bacteria. mdpi.com | High, due to their known role in exporting a broad spectrum of antibiotics. explorationpub.com |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium or proton motive force | Secondary active transporters with a wide range of substrates. mdpi.com | Likely, given their ability to transport various cationic drugs and other compounds. mdpi.commdpi.com |

| Resistance-Nodulation-Cell Division (RND) | Proton motive force | Tripartite systems in Gram-negative bacteria, known for broad substrate specificity. nih.gov | Very high, as RND pumps are major contributors to multidrug resistance in Gram-negative bacteria and are known to extrude β-lactams. nih.govfrontiersin.org |

| Small Multidrug Resistance (SMR) | Proton motive force | Smallest known secondary multidrug transporters. mdpi.com | Possible, though their substrate range is generally more limited compared to RND and MFS pumps. mdpi.com |

Biochemical Regulation and Energetics of Efflux Mechanisms

The expression and activity of efflux pumps are tightly regulated processes, often controlled at the transcriptional level by repressor or activator proteins. duke.edu These regulatory systems can sense the presence of toxic compounds, including antibiotics, and trigger the increased production of efflux pumps. frontiersin.org This regulation allows bacteria to conserve energy, as the synthesis and operation of these pumps are energetically expensive. duke.edu

Permeability Barriers and Outer Membrane Modifications

In addition to actively pumping out antibiotics, Gram-negative bacteria possess a formidable outer membrane that acts as a primary barrier to the entry of many harmful substances, including Metampicillin. nih.govnih.gov The composition and structure of this membrane can be modified to further restrict the influx of antibiotics.

Role of Porin Channels in Metampicillin Uptake in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria contains protein channels called porins, which allow the passive diffusion of small, hydrophilic molecules into the periplasmic space. frontiersin.orgmdpi.com For antibiotics like Metampicillin, porins represent a major route of entry into the bacterial cell. nih.govubc.ca The two main non-specific porins in E. coli are OmpF and OmpC. nih.govmdpi.com

The size and charge of the porin channel influence the rate at which an antibiotic can pass through. researchgate.net OmpF generally forms a larger channel than OmpC, making it a more efficient pathway for the entry of many antibiotics, including β-lactams. frontiersin.orgnih.gov Consequently, a common mechanism of resistance is the downregulation or mutation of OmpF, which reduces the permeability of the outer membrane to these drugs. nih.govasm.org Studies have shown that mutants lacking OmpF exhibit increased resistance to several β-lactam antibiotics. frontiersin.orgnih.gov While OmpC can also facilitate antibiotic uptake, its smaller pore size generally results in a lower permeation rate. researchgate.netasm.org

Table 2: Characteristics of Major Porins in E. coli and their Impact on Antibiotic Uptake

| Porin | General Channel Size | Role in Antibiotic Uptake | Impact of Downregulation on Resistance |

| OmpF | Larger | Major pathway for the entry of many hydrophilic antibiotics, including β-lactams. frontiersin.orgnih.gov | Increased resistance to many β-lactam antibiotics. nih.gov |

| OmpC | Smaller | Can facilitate antibiotic uptake, but generally less efficient than OmpF. researchgate.netasm.org | Can contribute to resistance, but the effect is often less pronounced than with OmpF downregulation. frontiersin.org |

Lipid A and Lipopolysaccharide Modifications Affecting Permeability

The outer leaflet of the outer membrane is primarily composed of lipopolysaccharide (LPS), a molecule that plays a critical role in maintaining the barrier function of the membrane. nih.govnih.gov The LPS molecule consists of three parts: O-antigen, a core oligosaccharide, and Lipid A, which anchors the LPS in the membrane. acs.org Bacteria can modify the structure of their LPS, particularly the Lipid A and core oligosaccharide regions, to alter the permeability and charge of the outer membrane, thereby increasing resistance to certain antibiotics. nih.govresearchgate.net

Modifications to Lipid A, such as the addition of positively charged groups like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), can reduce the net negative charge of the outer membrane. nih.govasm.orgasm.org This change can lead to electrostatic repulsion of positively charged antibiotics and can also affect the binding and influx of other classes of drugs. nih.gov Similarly, alterations to the core oligosaccharide of LPS can impact outer membrane stability and permeability. asm.orgmdpi.com For example, the addition of phosphoethanolamine to the core sugar has been shown to affect the susceptibility to tetracycline (B611298) and glycylcycline antibiotics. asm.org While the direct impact of these specific modifications on Metampicillin permeability has not been extensively studied, they represent a general mechanism by which bacteria can fortify their outer membrane against a variety of antimicrobial agents.

Analytical Methodologies for Metampicillin Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful analytical tool for separating complex mixtures. drawellanalytical.com In the context of Metampicillin (B1676330), chromatographic methods are essential for isolating the parent compound from its primary metabolite, ampicillin (B1664943), as well as from potential degradation products and endogenous components in biological matrices. drawellanalytical.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Metampicillin and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Metampicillin. uea.ac.uknih.gov It is frequently used for the simultaneous determination of Metampicillin and its active metabolite, ampicillin, in various biological fluids. nih.gov The identification of drug metabolites is a critical step in the drug development process, and HPLC coupled with mass spectrometry (HPLC-MS) provides detailed structural information on these metabolites. nih.gov

One established HPLC method utilizes a column-switching technique for the direct analysis of Metampicillin and ampicillin in plasma, urine, and bile. nih.gov This method involves an initial pre-column cleanup followed by separation on an analytical column. The use of a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer allows for effective separation of the target analytes. nih.gov This approach has demonstrated excellent precision and accuracy, with a detection limit of 0.1 µg/mL. nih.gov The total analysis time is typically under 40 minutes per sample. nih.gov

For successful metabolite profiling using HPLC, several factors must be optimized. nih.gov The chromatographic separation needs to resolve individual metabolites effectively while minimizing interference from endogenous substances in the sample matrix. nih.gov While direct injection of untreated samples is ideal to prevent loss of metabolites, some sample cleanup and concentration may be necessary depending on the complexity of the matrix. nih.gov

Table 1: Example of HPLC Parameters for Metampicillin and Ampicillin Analysis

| Parameter | Condition |

| Pre-column | LiChrosorb RP-8 (25-40 µm) |

| Analytical Column | Ultracarb 5 ODS-30 |

| Mobile Phase | Gradient of acetonitrile and 0.02 M phosphate buffer (pH 7.0) |

| Detection Limit | 0.1 µg/mL |

| Analysis Time | < 40 minutes |

| Data derived from a study on the simultaneous determination of ampicillin and metampicillin in biological fluids. nih.gov |

Ultra-Performance Liquid Chromatography (U-HPLC) in Research Applications

Ultra-Performance Liquid Chromatography (U-HPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography technology. ijsrtjournal.comajpaonline.com By utilizing columns with smaller particle sizes (typically sub-2 µm), U-HPLC offers substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comajpaonline.com

While specific U-HPLC methods for Metampicillin are less commonly detailed in publicly available literature, the principles of the technique are highly applicable. The increased efficiency of U-HPLC would allow for faster analysis times and better separation of Metampicillin from its metabolites and potential impurities. ijsrtjournal.com An UHPLC-MS/MS method has been successfully developed and validated for the simultaneous measurement of ampicillin and sulbactam (B1307) in plasma and urine, demonstrating the technique's suitability for related compounds. researchgate.net This suggests that a similar approach would be highly effective for Metampicillin analysis, offering a more rapid and sensitive alternative to traditional HPLC methods. ijsrtjournal.comresearchgate.net

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. drawellanalytical.com Its application in pharmaceutical analysis includes the identification and quantification of impurities, residual solvents, and degradation products. drawellanalytical.com

The direct analysis of Metampicillin by GC is challenging due to its low volatility. scirp.org However, GC is highly suitable for the analysis of volatile degradation products that may form during the manufacturing process or upon storage. For non-volatile compounds like Metampicillin, a derivatization step is often required to convert the analyte into a more volatile form suitable for GC analysis. scirp.org This process modifies the chemical structure of the compound to improve its chromatographic behavior. scirp.org Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for the identification of unknown impurities and degradation products by offering both high-resolution separation and detailed mass-based identification.

Spectroscopic and Spectrometric Detection Methods

Spectroscopic and spectrometric methods are widely used for the quantification and identification of chemical compounds based on their interaction with electromagnetic radiation. mt.commdpi.com These techniques are often coupled with chromatographic systems to provide sensitive and selective detection of the separated analytes. mdpi.com

UV-Visible Spectroscopy in Metampicillin Quantification

UV-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. mt.com It is commonly used as a detection method in HPLC systems for pharmaceutical analysis. nih.gov

The quantification of Metampicillin can be achieved using UV-Vis spectroscopy. Penicillins, as a class, exhibit characteristic UV absorbance spectra. koreascience.kr Although the absorbance spectra of penicillins like ampicillin, bacampicillin, hetacillin, and Metampicillin can be very similar, derivative spectrophotometry can be employed to enhance spectral features and differentiate between these closely related structures. koreascience.kr By recording the absorbance at a specific wavelength (λmax), the concentration of the analyte can be determined based on the Beer-Lambert law. mt.com For instance, a method for quantifying methamphetamine, another pharmaceutical compound, established a linear range of 50 µg/mL to 1000 µg/mL with an observed λmax of 259 nm, illustrating the quantitative power of this technique. researchgate.net A similar approach can be applied to Metampicillin, making UV-Vis spectroscopy a valuable tool for its quantification in various samples. mt.comresearchgate.net

Fluorescence Spectroscopy for Derivatized Metampicillin or Related Fluorophores

Fluorescence spectroscopy is a highly sensitive detection method that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. spectroscopyonline.comnih.gov While Metampicillin itself is not naturally fluorescent, it can be chemically modified through derivatization to produce a fluorescent product.

This approach has been successfully applied to the analysis of ampicillin, a closely related compound. researchgate.net In one method, ampicillin is derivatized post-column in an HPLC system, and the resulting fluorescent compound is then detected. researchgate.net Another method involves the biocatalytic oxidation of ampicillin, which produces a fluorescent byproduct with a maximum emission at 460 nm. frontiersin.org The intensity of this fluorescence is proportional to the initial concentration of ampicillin, allowing for its indirect quantification. frontiersin.org Such derivatization strategies, whether chemical or enzymatic, can be adapted for Metampicillin to leverage the high sensitivity and selectivity of fluorescence detection in research and monitoring applications. researchgate.netfrontiersin.org

Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the trace analysis of antibiotics, including metampicillin. europa.eud-nb.info This method offers high sensitivity and selectivity, allowing for the detection of minute concentrations of the target compound in complex samples like human plasma, animal tissues, and environmental waters. europa.eud-nb.infomdpi.comnih.gov

The principle of MS/MS involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+ for metampicillin) in the first mass spectrometer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass spectrometer. d-nb.infonih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances specificity by monitoring a unique transition from a precursor ion to a product ion, which helps to eliminate matrix interference. mdpi.comijpras.com

Metabolite Identification:

Beyond quantification, tandem mass spectrometry is a key tool for identifying metabolites of metampicillin. nih.govnih.gov Metabolites are formed as the parent drug is chemically altered within a biological system. Identifying these transformation products is essential for a complete understanding of the drug's fate.